4-(acetylamino)-2-chlorobenzoic acid
Overview
Description
4-(acetylamino)-2-chlorobenzoic acid is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by an acetamido group and the hydrogen atom in the ortho position is replaced by a chlorine atom. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-Acetamido-2-chlorobenzoic acid (also known as CBA) is TMEM206 , a transmembrane protein . TMEM206 is an ion channel that conducts chloride ions (Cl-) across plasma and vesicular membranes .
Mode of Action
CBA acts as a small molecule inhibitor of TMEM206 . It inhibits TMEM206 mediated currents, particularly at low pH .
Biochemical Pathways
Tmem206, the target of cba, is known to play a role in various physiological functions such as cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling . Therefore, it can be inferred that CBA, by inhibiting TMEM206, may impact these processes.
Pharmacokinetics
It’s known that cba is a potent inhibitor for functional studies at ph 45 .
Action Environment
The action of CBA is influenced by the pH of the environment. . This suggests that the acidity of the environment can significantly influence the action, efficacy, and stability of CBA.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Acetamido-2-chlorobenzoic acid are not well-documented. It is known that the compound can interact with certain enzymes and proteins. For instance, it has been found to inhibit TMEM206, a protein that conducts chloride ions across plasma and vesicular membranes . The inhibition of TMEM206 by 4-Acetamido-2-chlorobenzoic acid occurs at low pH, with limited inhibition at pH 6.0 .
Cellular Effects
In the context of cellular effects, 4-Acetamido-2-chlorobenzoic acid does not contribute to acid-induced cell death in colorectal cancer cells . This suggests that the compound may have a specific role in influencing cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to inhibit TMEM206, a protein involved in the transport of chloride ions . This inhibition could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects .
Temporal Effects in Laboratory Settings
It is known that the compound’s inhibitory effect on TMEM206 is effective at pH 4.5, suggesting that its effects may vary depending on the pH conditions .
Metabolic Pathways
It is known that the compound can interact with certain enzymes, which could potentially involve it in various metabolic pathways .
Transport and Distribution
Its interaction with TMEM206 suggests that it may be involved in the transport of chloride ions across plasma and vesicular membranes .
Subcellular Localization
Its interaction with TMEM206, a protein found in plasma and vesicular membranes, suggests that it may be localized in these areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(acetylamino)-2-chlorobenzoic acid can be synthesized through several methods. One common method involves the acylation of 2-chloroaniline with acetic anhydride, followed by oxidation of the resulting 2-chloroacetanilide. The oxidation can be carried out using potassium permanganate in an aqueous medium .
Industrial Production Methods
In industrial settings, the production of 4-acetamido-2-chlorobenzoic acid often involves large-scale oxidation processes. The starting material, 2-chloroaniline, is reacted with acetic anhydride to form 2-chloroacetanilide. This intermediate is then oxidized using a suitable oxidizing agent, such as potassium permanganate, under controlled conditions to yield the final product .
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-2-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The chlorine atom in the ortho position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of 4-acetamido-2-chlorobenzoic acid can yield products such as 4-acetamido-2-chlorobenzoquinone.
Reduction: Reduction can produce 4-amino-2-chlorobenzoic acid.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(acetylamino)-2-chlorobenzoic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chlorobenzoic acid: Similar structure but with an amino group instead of an acetamido group.
4-Chloro-2-nitrobenzoic acid: Similar structure but with a nitro group instead of an acetamido group.
4-Acetamido-3-chlorobenzoic acid: Similar structure but with the chlorine atom in the meta position.
Uniqueness
4-(acetylamino)-2-chlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the acetamido and chlorine groups in specific positions allows for unique interactions with biological targets and chemical reagents, making it valuable in various research applications .
Properties
IUPAC Name |
4-acetamido-2-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXJLFBEXYSTJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191967 | |
Record name | 4-Acetamido-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38667-55-9 | |
Record name | 4-Acetamido-2-chlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038667559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetamido-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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